![molecular formula C13H18N2O2 B1464407 1-(3-氨基哌啶-1-基)-2-苯氧基乙酮 CAS No. 1291795-18-0](/img/structure/B1464407.png)
1-(3-氨基哌啶-1-基)-2-苯氧基乙酮
描述
“1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” were not found, there are general methods for synthesizing piperidine derivatives. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Physical And Chemical Properties Analysis
The compound “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” has a molecular formula of C7H14N2O and an average mass of 142.199 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 273.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
科学研究应用
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
BI 1356 is a novel competitive, selective, potent, and long-acting DPP-4 inhibitor . DPP-4 inhibitors are a class of compounds used in the treatment of type 2 diabetes. They work by increasing the levels of incretin hormones like glucagon-like peptide (GLP)-1, which help to control blood glucose levels .
Treatment of Type 2 Diabetes
BI 1356 is under clinical development for the treatment of type 2 diabetes . It has shown superior potency and longer duration of action compared with other DPP-4 inhibitors .
Improvement of Glycemic Control
Chronic dosing of BI 1356 has been shown to lower HbA1c (a measure of long-term blood glucose control) in both genetic and non-genetic animal models of diabetes .
4. Increase in Basal Levels of Active GLP-1 Multiple dosing of BI 1356 leads to a sustained increase in basal levels of active GLP-1 in the systemic circulation . This could have long-term benefits on pancreatic alpha- and beta-cells .
Potential for Once Daily Treatment
Due to its long-acting nature, BI 1356 has the potential to become the first truly once-a-day DPP-4 inhibitor for the treatment of type 2 diabetes .
Superiority over Other DPP-4 Inhibitors
In comparative studies, BI 1356 has been found to inhibit DPP-4 more effectively than vildagliptin, sitagliptin, saxagliptin, and alogliptin . This suggests that it could be a more effective treatment option for type 2 diabetes .
未来方向
While specific future directions for “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” were not found, there is ongoing research into piperidine derivatives. For example, picolinic acid and picolinate compounds, which are a class of synthetic auxin herbicides, have been used as a template to design and synthesize new compounds with potent herbicidal activity . This suggests that there could be potential for further exploration and development of piperidine derivatives in various fields.
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-phenoxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-5-4-8-15(9-11)13(16)10-17-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPUKGNJBAPALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。